molecular formula C24H18BrFN2O3 B2809723 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate CAS No. 318289-24-6

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate

Cat. No. B2809723
M. Wt: 481.321
InChI Key: DBSQMRKFWRMDHQ-UHFFFAOYSA-N
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Description

“[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate” is a chemical compound. It is also known as "Benzoic acid, 4-bromo-, [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl ester" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 . This indicates that the compound contains 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 298.32 .

Scientific Research Applications

Synthetic Methodologies and Applications

Practical Synthesis of Fluorobromobiphenyls

  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials like flurbiprofen, was developed. This synthesis avoids the high costs and toxicity associated with palladium and phenylboronic acid in cross-coupling reactions (Qiu et al., 2009).

Chemistry of Pyrazoline Derivatives

  • Pyrazoline derivatives are valuable building blocks for synthesizing heterocyclic compounds, demonstrating the compound's relevance in producing a wide range of chemical entities with potential applications in drug discovery and material science (Gomaa & Ali, 2020).

Cytochrome P450 Inhibitors

  • The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors, which is crucial for understanding drug-drug interactions and the metabolic fate of pharmaceuticals, potentially including compounds similar to the one (Khojasteh et al., 2011).

Fluorescent Chemosensors

  • The development of fluorescent chemosensors based on specific molecular frameworks, like DFP derivatives, for detecting various analytes showcases the compound's potential in analytical chemistry and diagnostic applications (Roy, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrFN2O3/c1-28-23(31-20-13-11-19(26)12-14-20)21(22(27-28)16-5-3-2-4-6-16)15-30-24(29)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSQMRKFWRMDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Br)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate

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